2,2,2-Trichloroethanol

Descripción general

Descripción

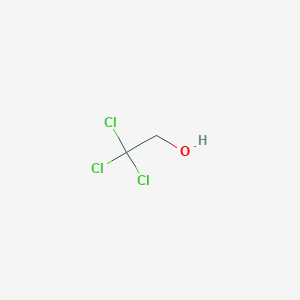

El tricloroetanol es un compuesto químico con la fórmula Cl₃C−CH₂OH. Es un líquido transparente e inflamable a temperatura ambiente, incoloro cuando es puro pero a menudo con un color amarillo claro. La molécula se puede describir como etanol con los tres átomos de hidrógeno en la posición 2 (el grupo metilo) reemplazados por átomos de cloro . Históricamente, el tricloroetanol se ha utilizado como sedante hipnótico, y sus efectos farmacológicos en humanos son similares a los de su profármaco clorhidrato de cloral .

Mecanismo De Acción

El tricloroetanol ejerce sus efectos principalmente a través de su acción sobre el sistema nervioso central. Se metaboliza en el hígado a ácido tricloroacético y tricloroetanol, que luego actúan sobre los receptores del ácido gamma-aminobutírico (GABA), mejorando los efectos inhibitorios del GABA y conduciendo a sedación e hipnosis {_svg_3}. Además, el tricloroetanol modula los canales de sodio resistentes a la tetrodotoxina en las neuronas nociceptivas, disminuyendo su excitabilidad y contribuyendo a sus efectos analgésicos .

Compuestos Similares:

Clorhidrato de cloral: Un profármaco que se metaboliza a tricloroetanol en el cuerpo.

Clorobutanol: Comparte efectos farmacológicos similares con el tricloroetanol.

Tribromoetanol: Otro derivado halogenado del etanol con propiedades sedantes.

Singularidad: El tricloroetanol es único en su doble papel como sedante hipnótico y reactivo útil en la síntesis orgánica. Su capacidad para actuar como grupo protector para los ácidos carboxílicos y su aplicación en la detección de proteínas en la investigación biológica resaltan su versatilidad e importancia en varios campos científicos .

Análisis Bioquímico

Biochemical Properties

2,2,2-Trichloroethanol is mainly used as a protecting group for acids, acetals, and also phosphoryl groups of nucleotides . It can be easily cleaved by zinc reduction . The 2,2,2-Trichloroethyl (TCE) moiety of this compound interacts with these biomolecules, facilitating their protection during biochemical reactions .

Cellular Effects

The effects of this compound on cells are primarily observed in its role as a metabolite of certain drugs. For instance, the hypnotic drug triclofos is metabolized in vivo to this compound . Chronic exposure to this compound may result in kidney and liver damage . It has also been found to modulate tetrodotoxin-resistant Na+ channels in rat nociceptive neurons .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is metabolized by the liver and erythrocytes to form trichloroethanol, an active metabolite . This reaction is catalyzed by alcohol dehydrogenase and other enzymes . Oxidation of chloral hydrate and trichloroethanol to trichloroacetic acid in the liver and kidneys also occurs to a lesser extent .

Temporal Effects in Laboratory Settings

It is known that this compound can be added to SDS-PAGE gels to enable fluorescent detection of proteins without a staining step, for immunoblotting or other analysis methods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In a study involving Sprague-Dawley rats, no specific toxic effect or target organ was identified even at the highest doses tested . An increase in red blood cells and hemoglobin was observed at the highest dose level in male rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of trichloroethylene and chloral, two chemicals found in drinking water . It is also present in finished drinking water as a byproduct of the water chlorination process .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El tricloroetanol se puede sintetizar mediante la reducción del ácido tricloroacético utilizando zinc y ácido clorhídrico. La reacción procede de la siguiente manera:

Cl3CCOOH+Zn+HCl→Cl3CCH2OH+ZnCl2+H2O

Métodos de Producción Industrial: En entornos industriales, el tricloroetanol se produce a menudo mediante la hidrogenación catalítica del tricloroacetaldehído (cloral) en presencia de un catalizador adecuado como el paladio sobre carbono. Las condiciones de reacción suelen implicar temperaturas y presiones elevadas para garantizar una conversión eficiente.

Tipos de Reacciones:

Oxidación: El tricloroetanol se puede oxidar a ácido tricloroacético utilizando agentes oxidantes fuertes como el permanganato de potasio.

Reducción: Se puede reducir a dicloroetanol utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: El tricloroetanol sufre reacciones de sustitución nucleofílica donde el grupo hidroxilo puede ser reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Varios nucleófilos como haluros o aminas en presencia de una base.

Productos Principales:

Oxidación: Ácido tricloroacético.

Reducción: Dicloroetanol.

Sustitución: Productos sustituidos correspondientes dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El tricloroetanol tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

Chloral Hydrate: A prodrug that is metabolized to trichloroethanol in the body.

Chlorobutanol: Shares similar pharmacological effects with trichloroethanol.

Tribromoethanol: Another halogenated ethanol derivative with sedative properties.

Uniqueness: Trichloroethanol is unique in its dual role as both a sedative hypnotic and a useful reagent in organic synthesis. Its ability to act as a protecting group for carboxylic acids and its application in protein detection in biological research highlight its versatility and importance in various scientific fields .

Actividad Biológica

2,2,2-Trichloroethanol (TCE) is a chlorinated alcohol that has garnered attention for its diverse biological activities. This compound is primarily known as a metabolite of chloral hydrate and has been studied for its effects on various biological systems, including its role as a vasodilator and its applications in protein quantification assays. This article explores the biological activity of TCE, highlighting key research findings, mechanisms of action, and potential applications.

Vasodilatory Effects

Research indicates that TCE acts as a vasodilator by activating nonclassical potassium channels (K2P channels), specifically TREK-1 and TRAAK, in vascular smooth muscle cells. A study conducted on rat middle cerebral arteries demonstrated that TCE induces dilation through the activation of these channels, leading to hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle cells . This mechanism suggests that TCE can enhance cerebral blood flow (CBF), which may have implications for conditions such as stroke or other cerebrovascular disorders.

2. Protein Quantification and Visualization

Fluorescent Labeling

TCE has been utilized in biochemistry for the development of sensitive protein quantification assays. The compound modifies tryptophan and tyrosine residues in proteins, resulting in a fluorescent signal that can be detected using UV light. This method allows for the visualization of proteins in polyacrylamide gels following electrophoresis and offers superior sensitivity compared to traditional methods like the Bradford assay . The specific fluorescent emission peak observed at 450 nm with an excitation wavelength of 310 nm highlights TCE's utility in protein studies.

3. Case Studies and Research Findings

4. Toxicological Considerations

While TCE exhibits beneficial biological activities, it is essential to consider its toxicological profile. As a metabolite of chloral hydrate, excessive exposure to TCE may pose risks, including liver and renal toxicity. The Environmental Protection Agency (EPA) has identified potential hazards associated with chlorinated compounds, necessitating careful evaluation of exposure levels in both laboratory and clinical settings .

5. Conclusion

This compound is a compound with significant biological activity, particularly noted for its vasodilatory effects and utility in biochemical assays. Its ability to activate specific potassium channels presents opportunities for therapeutic applications in cerebrovascular health, while its role in protein quantification enhances research methodologies in biochemistry. However, awareness of its toxicological implications is crucial for safe handling and application.

Propiedades

IUPAC Name |

2,2,2-trichloroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl3O/c3-2(4,5)1-6/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWDGTGXUYRARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021950 | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid with an ethereal odor; mp = 18 deg C; [Merck Index], Liquid | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

83.3 mg/mL at 25 °C | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.08 [mmHg] | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

115-20-8 | |

| Record name | Trichloroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-TRICHLOROETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW835AJ62N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19 °C | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2,2,2-Trichloroethanol (TCE), the active metabolite of chloral hydrate, exerts its effects through various mechanisms depending on the target.

- Ion Channels: TCE activates specific potassium channels like TREK-1 and TRAAK [], leading to hyperpolarization of cell membranes. This effect contributes to its sedative and hypnotic properties. For instance, TCE-induced activation of TRAAK channels in cerebrovascular smooth muscle cells leads to dilation of the middle cerebral artery []. Additionally, TCE modulates ligand-gated ion channels such as GABA-A and 5-HT3 receptors, potentially by inducing structural changes that alter their function [].

- Enzymes: TCE inhibits cytochrome P450 enzymes, affecting the metabolism of other drugs and potentially leading to drug interactions []. It also inhibits human class II alcohol dehydrogenase, specifically through an uncompetitive inhibition mechanism [].

- Macrophages: TCE exhibits anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines like TNF-α and IL-6 in murine macrophages stimulated with peptidoglycan []. This effect is attributed to the suppression of NF-κB activity [].

- Circadian Rhythm: TCE can phase-shift the circadian rhythm in peripheral organs, particularly in the liver, independent of its anesthetic activity []. This effect is potentially linked to changes in the expression of clock genes like Bmal1 and Clock [].

ANone:

- Spectroscopic Data:

ANone:

- Solvent Compatibility: TCE is soluble in various organic solvents, including toluene, ethanol, and chloroform. It can also dissolve certain biomolecules like myelin, allowing for gel filtration and analysis [].

- Applications: TCE is utilized in various applications, including:

- Fluorescence Enhancement: TCE acts as a fluorescence enhancer, improving protein crystal identification in X-ray crystallography by enhancing the native tryptophan fluorescence [].

- Dosimetry: TCE is used as a chemical sensitizer in Leuco Crystal Violet (LCV) micelle gel dosimeters, enhancing their dose sensitivity [].

- Polymer Synthesis: TCE serves as an initiator in atom transfer radical polymerization (ATRP), enabling the controlled synthesis of polymers like poly(methyl methacrylate) [, ].

- Diels-Alder Reactions: TCE derivatives like 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate are employed as dienes in Diels-Alder reactions, offering regio- and stereo-selectivity [].

ANone:

- Parameter Development: Computational tools like the force field toolkit are used to develop parameters for TCE compatible with molecular dynamics software like CHARMM36 [].

- Molecular Dynamics: These simulations provide insights into TCE's interactions with biological systems, such as its binding to proteins like bovine serum albumin [] and its partitioning behavior in lipid bilayers [].

ANone:

- Halogen Substituents: The type and number of halogen substituents on the ethanol molecule significantly influence TCE's activity and potency. For example, 2,2,2-tribromoethanol exhibits greater efficacy than TCE in activating TASK-3 channels []. Replacing chlorine atoms with fluorine (2,2,2-trifluoroethanol) diminishes its activity on TASK-3 channels [].

- Molecular Size: The size of the halogenated substituent also plays a crucial role. Increasing the size from chlorine to bromine increases potency, while further increases to iodine (carbon tetraiodide) result in inhibition of TASK-3 channels [].

- Hydrophobicity: The balance between lipophilicity and hydrophobicity mediated by halogen substitutions affects its interactions with biological membranes and protein binding sites [].

ANone: While specific formulation strategies for TCE are limited within the provided research, general principles apply:

ANone:

- Metabolism: TCE is primarily metabolized in the liver, mainly via oxidation by cytochrome P450 enzymes to trichloroacetic acid []. It can also be conjugated with glucuronic acid, forming excretable metabolites [].

- Excretion: TCE and its metabolites are primarily excreted in the urine [].

- In Vitro:

- In Vivo:

- Cerebral Artery Dilation: TCE induces dilation of rat middle cerebral arteries, potentially contributing to the increased cerebral blood flow observed with chloral hydrate administration [].

- Circadian Rhythm Disruption: Repeated administration of TCE can phase-shift the circadian rhythm in the liver of mice [].

ANone:

- Toxicity: While generally considered less toxic than its parent compound (chloral hydrate), TCE exhibits dose-dependent toxicity. In a 90-day study in rats, the lowest observed adverse effect levels (LOAEL) were 320 mg/kg/day for females and 160 mg/kg/day for males [].

- Hematopoietic Effects: High doses of TCE can cause an increase in red blood cell count, hematocrit, and hemoglobin levels in rats []. These changes might not necessarily indicate specific organ toxicity but warrant further investigation.

ANone: The provided research does not delve into these specific aspects related to this compound.

ANone: The provided research highlights some key historical aspects:

- Early Acaricide Use: Kelthane® (1,1-bis(p-chlorophenyl)-2,2,2-trichloroethanol), structurally related to TCE, was used as an acaricide. Research from the 1950s and 1960s examined its efficacy against various mite species [, , ]. This research period also explored the emergence of acaricide resistance [, ].

- Metabolism Studies: Research in the late 20th century focused on understanding the metabolism of chlorinated hydrocarbons, including TCE, by various organisms, including bacteria and mammals [, , , ].

ANone: Research on TCE spans various disciplines, highlighting its multi-faceted nature:

- Chemistry: Synthetic methods for producing TCE derivatives and their applications in organic synthesis, like Diels-Alder reactions [].

- Biochemistry: Understanding the interactions of TCE with biological systems, including its effects on enzymes [, , ], ion channels [, , , ], and cellular signaling pathways [].

- Pharmacology: Investigating the pharmacological effects of TCE, including its sedative-hypnotic properties [], modulation of neurotransmitter systems [, ], and potential for adverse effects [].

- Toxicology: Assessing the toxicity profile of TCE, exploring its potential for organ damage, and determining safe exposure limits [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.